molecular formula C12H11N5O B15154296 7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7,8-dimethyl-5-pyridin-4-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B15154296
M. Wt: 241.25 g/mol
InChI Key: WKSZJSBUYDPUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. Additionally, the compound’s ability to intercalate with DNA can lead to the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrimidine: Another triazolopyrimidine derivative with similar structural features.

    7-Methyl-5-(pyridin-4-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: A closely related compound with a single methyl group.

Comparison: 7,8-DIMETHYL-5-(PYRIDIN-4-YL)-2H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is unique due to the presence of two methyl groups at positions 7 and 8, which can influence its chemical reactivity and biological activity. The additional methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

7,8-dimethyl-5-pyridin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-3-5-13-6-4-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18)

InChI Key

WKSZJSBUYDPUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NNC2=O)C3=CC=NC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.